molecular formula C7H3ClN6 B2363003 1-(6-Chloropyridazin-3-yl)-1,2,4-triazole-3-carbonitrile CAS No. 1340193-06-7

1-(6-Chloropyridazin-3-yl)-1,2,4-triazole-3-carbonitrile

Cat. No. B2363003
CAS RN: 1340193-06-7
M. Wt: 206.59
InChI Key: BOVKEHZIAJCWBG-UHFFFAOYSA-N
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Description

The compound “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” is a halogenated heterocycle . It has a molecular weight of 213.66 and its empirical formula is C9H12ClN3O .


Synthesis Analysis

A related compound, “3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone”, has been synthesized and its two stable forms were isolated . The synthesis involved B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .


Molecular Structure Analysis

The molecular structure of the related compound was established using B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .


Chemical Reactions Analysis

A class of pyridazine-based Iron (II), Nickel (II) and Copper (II) metal complexes were synthesized in a 1:1 and 1:2 molar ratio with a ligand derived from condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .

Scientific Research Applications

Chemical Transformations

  • Chemical Reactivity and Heterocyclic Synthesis : The compound's reactivity towards nucleophilic reagents, leading to the formation of various heterocyclic systems, has been explored. This includes reactions with compounds like malononitrile dimer and N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide, resulting in unexpected products like chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide (Ibrahim & El-Gohary, 2016).

Biological Applications

  • Cytotoxic Agents : A series of derivatives including 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has been synthesized, exhibiting significant cytotoxic activities against Acute Lymphoblastic Leukemia cell lines and a human breast adenocarcinoma cell line (Mamta et al., 2019).

Materials Science

  • Corrosion Inhibition : Pyridazine derivatives, including those similar to the compound , have been investigated for their inhibitory effects on the corrosion of mild steel in acidic environments, showing promising results in terms of protection performance (Mashuga et al., 2017).
  • Energetic Materials : The synthesis and evaluation of compounds for potential use in explosives, demonstrating properties like high heat of detonation and insensitivity to external stimuli, have been researched (Cao et al., 2020).

Analytical Chemistry

  • Structural Analysis and Synthesis : Investigations into the synthesis and structural analysis of related compounds, utilizing techniques like Density Functional Theory calculations and X-ray diffraction, have been conducted to understand their chemical properties and potential applications (Sallam et al., 2021).

Safety and Hazards

The related compound “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” has a safety signal word of “Warning” according to its Safety Data Sheet .

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)-1,2,4-triazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN6/c8-5-1-2-7(12-11-5)14-4-10-6(3-9)13-14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKEHZIAJCWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C=NC(=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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